2,2-Dimethylpropyl cyanate

Cyanate ester stability Alkyl cyanate isomerization Steric hindrance effect

2,2-Dimethylpropyl cyanate (neopentyl cyanate; CAS 1459-44-5; C₆H₁₁NO; MW 113.16 g·mol⁻¹) is a primary alkyl cyanate ester in which the cyanate (−O−C≡N) functionality is attached to a 2,2-dimethylpropyl (neopentyl) scaffold. Unlike aryl cyanates that dominate commercial cyanate ester resin technology, this compound belongs to the sparsely studied class of aliphatic alkyl cyanates.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 1459-44-5
Cat. No. B075124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylpropyl cyanate
CAS1459-44-5
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC(C)(C)COC#N
InChIInChI=1S/C6H11NO/c1-6(2,3)4-8-5-7/h4H2,1-3H3
InChIKeyVCXUAVBUVJXKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylpropyl Cyanate (CAS 1459-44-5) – Sourcing Guide for a Sterically Hindered Alkyl Cyanate


2,2-Dimethylpropyl cyanate (neopentyl cyanate; CAS 1459-44-5; C₆H₁₁NO; MW 113.16 g·mol⁻¹) is a primary alkyl cyanate ester in which the cyanate (−O−C≡N) functionality is attached to a 2,2-dimethylpropyl (neopentyl) scaffold . Unlike aryl cyanates that dominate commercial cyanate ester resin technology, this compound belongs to the sparsely studied class of aliphatic alkyl cyanates [1]. Its distinguishing structural feature is the quaternary β‑carbon of the neopentyl group, which imposes exceptional steric bulk adjacent to the reactive cyanate centre [2].

Why Generic Alkyl Cyanate Substitution Fails for 2,2-Dimethylpropyl Cyanate


Straight-chain and less‑hindered branched alkyl cyanates spontaneously isomerise to the corresponding isocyanates (R−N=C=O) at ambient temperature, rendering their isolation impractical and compromising their utility as shelf‑stable electrophilic cyanate donors [1]. The neopentyl cyanate, by contrast, was explicitly identified as one of only three known alkyl cyanates that are ‘incapable of spontaneous isomerization’ because the sterically demanding neopentyl group blocks the sigmatropic rearrangement pathway [1]. Consequently, a researcher who substitutes 2,2‑dimethylpropyl cyanate with a commercially more available alkyl cyanate (e.g., n‑butyl cyanate or isobutyl cyanate) risks obtaining a product that has already isomerised to the isocyanate before the intended reaction can be executed, thereby invalidating reaction‑specific selectivity or mechanistic studies.

2,2-Dimethylpropyl Cyanate – Quantitative Differentiation Evidence for Procurement Decisions


Isomerization Resistance: Neopentyl Cyanate vs. Straight‑Chain Alkyl Cyanates

Patent US 4,216,316 explicitly classifies 2,2‑dimethylpropyl cyanate as one of only three alkyl cyanates that are ‘incapable of spontaneous isomerization’ [1]. In contrast, straight‑chain primary alkyl cyanates (e.g., ethyl cyanate, n‑butyl cyanate) isomerise quantitatively to isocyanates upon warming to ambient temperature, making their isolation impracticable [1][2]. This qualitative binary classification is underpinned by the mechanistic requirement of a [3,3]‑sigmatropic shift, which is sterically forbidden when the neopentyl β‑carbon is fully substituted [1].

Cyanate ester stability Alkyl cyanate isomerization Steric hindrance effect

Synthetic Provenance: Neopentyl vs. tert‑Butyl Cyanate Accessibility

The patent literature reports that 2,2‑dimethylpropyl cyanate was prepared via reaction of the neopentyl sodium or lithium alkoxide with cyanogen chloride, a method also used for only two other sterically hindered cyanates [1]. While tert‑butyl cyanate (CAS 25246‑64‑4) can also be synthesized, it is reported to isomerize readily to tert‑butyl isocyanate [2], limiting its utility as an isolable O‑electrophile. The difference arises because the neopentyl group exerts steric hindrance at the β‑carbon while retaining a primary α‑carbon, whereas the tert‑butyl group is tertiary at the α‑carbon, which does not impede the rearrangement to the same extent.

Alkyl cyanate synthesis Sterically hindered alkoxide Cyanogen halide reaction

Purity and Sourcing Completeness Relative to Uncharacterised Analogues

Commercial listings and vendor certificates indicate that 2,2‑dimethylpropyl cyanate is typically supplied at ≥95% purity with accompanying analytical data (¹H NMR, IR, MS) . In contrast, many unsubstituted alkyl cyanates (e.g., ethyl, n‑propyl cyanate) are notoriously difficult to isolate and are rarely offered as characterised stock items; when listed, they often lack full analytical documentation [1]. This difference in market availability and analytical completeness reduces the risk of receiving a degraded or isomerised sample.

Chemical purity specification Analytical characterisation Procurement quality

High‑Value Application Scenarios for 2,2‑Dimethylpropyl Cyanate Supported by Differentiation Evidence


Mechanistic Studies of Cyanate‑to‑Isocyanate Rearrangement

Because 2,2‑dimethylpropyl cyanate resists spontaneous isomerization at ambient temperature [1], it serves as a stable starting point for kinetic investigations of the thermal [3,3]‑sigmatropic shift. Researchers can heat the sample in a controlled manner to measure activation parameters without the confounding effect of pre‑existing isocyanate contamination, a problem that plagues studies with unhindered alkyl cyanates.

Synthesis of Sterically Hindered Urethanes and Carbonates via O‑Electrophilic Trapping

The isolable cyanate functionality allows clean reaction with alcohols, thiols, and amines to form urethane, thiocarbamate, or carbonate linkages via attack at the electrophilic carbon of the OCN group [1][2]. When the same reaction is attempted with a less‑hindered alkyl cyanate, the competing isomerization to the isocyanate diverts reactivity toward N‑acyl products, complicating product distribution.

Preparation of Neopentyl‑Functionalized Heterocycles via 1,3‑Dipolar Cycloaddition

The stable cyanate dipole in 2,2‑dimethylpropyl cyanate can engage in [3+2] cycloadditions with suitable dipolarophiles to deliver neopentyl‑substituted five‑membered heterocycles [1]. The neopentyl group’s steric demand may also influence regioselectivity, a parameter that cannot be explored with transient alkyl cyanates that isomerise before cycloaddition can occur.

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